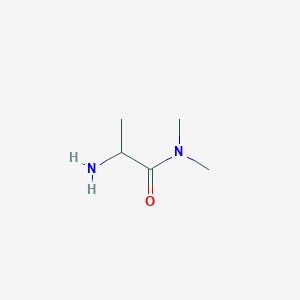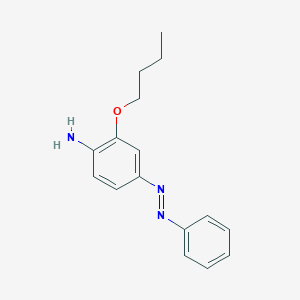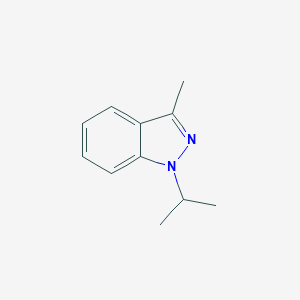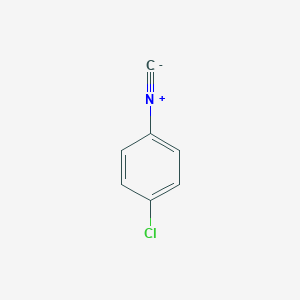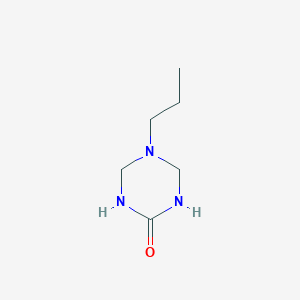
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research as a convulsant agent. It is a white crystalline powder that is soluble in water and ethanol. PTZ is a potent convulsant agent that induces seizures in animals and is commonly used in the laboratory to study the mechanisms of epilepsy.
Mechanism Of Action
The mechanism of action of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is not fully understood, but it is thought to act by blocking the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. This results in increased neuronal excitability and the development of seizures.
Biochemical And Physiological Effects
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures result in a range of biochemical and physiological effects. These include increased neuronal excitability, altered neurotransmitter release, and changes in gene expression. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures also result in oxidative stress and inflammation, which can contribute to the development of epilepsy.
Advantages And Limitations For Lab Experiments
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy. However, there are some limitations to the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one. For example, Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures may not accurately reflect the pathophysiology of all types of epilepsy, and the severity of seizures can vary depending on the dose of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one used.
Future Directions
There are several future directions for the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in scientific research. One area of focus is the development of new treatments for epilepsy based on the mechanisms of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures. Another area of focus is the use of Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one in the study of comorbidities associated with epilepsy, such as depression and anxiety. There is also ongoing research into the development of new animal models of epilepsy that can more accurately reflect the pathophysiology of human epilepsy.
Synthesis Methods
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one can be synthesized in several ways. One of the most common methods is the reaction of propylamine with cyanogen chloride to form 5-cyano-1-pentylamine. This intermediate is then reacted with hydrazine to form Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one.
Scientific Research Applications
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one is widely used in scientific research to induce seizures in animals for the study of epilepsy. It is also used to evaluate the efficacy of antiepileptic drugs and to study the mechanisms of epileptogenesis. Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one-induced seizures are a reliable and reproducible model of epilepsy that can be used to study the pathophysiology of seizures and to develop new treatments for epilepsy.
properties
CAS RN |
1771-03-5 |
|---|---|
Product Name |
Tetrahydro-5-propyl-1,3,5-triazin-2(1H)-one |
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C6H13N3O/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) |
InChI Key |
DOKOLURCKPWOMU-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=O)NC1 |
Canonical SMILES |
CCCN1CNC(=O)NC1 |
Other CAS RN |
1771-03-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



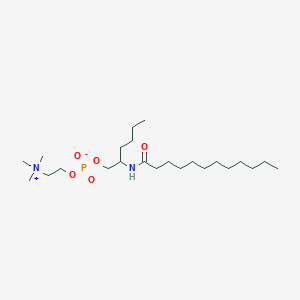
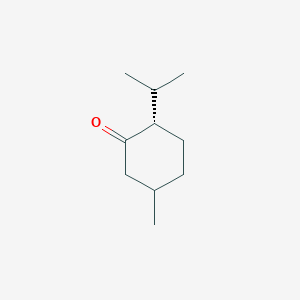
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
